molecular formula C11H14ClF3N2 B13450066 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine-d8 Hydrochloride

1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine-d8 Hydrochloride

Katalognummer: B13450066
Molekulargewicht: 274.74 g/mol
InChI-Schlüssel: DGNLGWJZZZOYPT-HXCXULITSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine-d8 Hydrochloride is a chemical compound with the empirical formula C11H13F3N2 · HCl. It is also known as N-[3-(Trifluoromethyl)phenyl]piperazine hydrochloride. This compound is notable for its trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine-d8 Hydrochloride can be synthesized through various synthetic routes. One commonly used method involves the Boro substitution reaction of piperazine with 3-fluoromethylphenylboronic acid . The reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine-d8 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine-d8 Hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine-d8 Hydrochloride involves its interaction with serotonin receptors. As a serotonin receptor agonist, it binds to these receptors and mimics the action of serotonin, leading to various physiological effects. The molecular targets include 5-HT 1B serotonin receptors, which are involved in regulating mood, anxiety, and other central nervous system functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine: This compound is similar in structure but lacks the deuterium labeling.

    3-Trifluoromethylphenylpiperazine: Another similar compound with a trifluoromethyl group attached to the phenyl ring.

Uniqueness

1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine-d8 Hydrochloride is unique due to its deuterium labeling, which makes it useful in specific research applications such as tracing and studying metabolic pathways. The trifluoromethyl group also imparts unique chemical properties that differentiate it from other piperazine derivatives .

Eigenschaften

Molekularformel

C11H14ClF3N2

Molekulargewicht

274.74 g/mol

IUPAC-Name

2,2,3,3,5,5,6,6-octadeuterio-1-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride

InChI

InChI=1S/C11H13F3N2.ClH/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16;/h1-3,8,15H,4-7H2;1H/i4D2,5D2,6D2,7D2;

InChI-Schlüssel

DGNLGWJZZZOYPT-HXCXULITSA-N

Isomerische SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC(=C2)C(F)(F)F)([2H])[2H])[2H].Cl

Kanonische SMILES

C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.